N1-(2-chlorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide
Description
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | N'-(2-chlorophenyl)-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide |
| Molecular Formula | C₂₁H₂₀ClN₃O₂S |
| Molecular Weight | 413.92 g/mol |
| SMILES | CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=CC=CC=C3Cl)C |
| InChI Key | YTGMECRQCFNJCV-UHFFFAOYSA-N |
The SMILES string encodes the connectivity of atoms, highlighting the thiazole ring (C1=NC(=CS1)CCNC(=O)C(=O)NC2=CC=CC=C2Cl) and the spatial arrangement of substituents. The InChI Key serves as a unique identifier for computational databases, enabling precise structural retrieval.
Historical Context of Oxalamide Derivatives in Medicinal Chemistry
Oxalamides, derivatives of oxalic acid, have evolved from simple fertilizers to structurally complex pharmacophores. Oxamide itself, (CONH₂)₂, was historically used as a slow-release nitrogen source in agriculture due to its gradual hydrolysis to ammonia. However, the discovery of its derivatives’ biological activity shifted interest toward medicinal applications.
Early Developments
In the 1970s, researchers recognized that substituting oxamide’s hydrogen atoms with aromatic or heterocyclic groups enhanced binding to enzymatic targets. For example, N,N'-diaryl oxalamides showed promise as kinase inhibitors due to their ability to mimic ATP’s planar structure. This led to the development of compounds with improved selectivity and potency.
Modern Applications
The integration of piperazine and aryl groups into oxalamide frameworks, as seen in the title compound, represents a strategic advancement. Piperazine improves water solubility and bioavailability, while aryl substituents like the 2-chlorophenyl and p-tolyl groups enhance hydrophobic interactions with target proteins. Recent studies on analogous structures, such as N1-(4-chlorobenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide , demonstrate potent inhibition of Aurora kinases, which regulate cell division.
Structural Significance of Piperazine and Aryl Substituents
The compound’s pharmacological potential stems from its judiciously designed substituents:
Piperazine Motif
The 4-methylpiperazine group contributes to:
- Enhanced Solubility : The tertiary nitrogen atoms facilitate protonation under physiological pH, improving aqueous solubility.
- Conformational Flexibility : Piperazine’s six-membered ring adopts chair and boat conformations, enabling adaptive binding to enzyme active sites.
- Hydrogen Bonding : The N-methyl group participates in van der Waals interactions, while the secondary amine can act as a hydrogen bond donor or acceptor.
Aryl Substituents
2-Chlorophenyl Group :
p-Tolyl-Substituted Thiazole :
Table 2: Functional Group Contributions
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O2/c1-16-7-9-17(10-8-16)20(27-13-11-26(2)12-14-27)15-24-21(28)22(29)25-19-6-4-3-5-18(19)23/h3-10,20H,11-15H2,1-2H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOLIXGIQMQWOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2Cl)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-chlorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide typically involves multiple steps:
Formation of the Intermediate: The initial step often involves the reaction of 2-chloroaniline with oxalyl chloride to form N-(2-chlorophenyl)oxalamide.
Alkylation: The intermediate is then subjected to alkylation with 2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:
Use of Catalysts: Employing catalysts to increase reaction efficiency.
Controlled Reaction Conditions: Maintaining specific temperatures and pH levels to ensure optimal reaction rates.
Purification Techniques: Utilizing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(2-chlorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(2-chlorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Biological Studies: Used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Chemical Biology: Employed as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which N1-(2-chlorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide exerts its effects is often related to its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with receptors to modulate their activity, potentially leading to therapeutic effects.
Pathway Interference: Affecting biological pathways by altering the function of key proteins or signaling molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from related oxalamides are highlighted below, with key analogs grouped by substituent variations and applications.
Structural Analogues in Flavor Chemistry
- S336 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide): Substituents: 2,4-Dimethoxybenzyl (N1), pyridin-2-yl-ethyl (N2). Function: Potent umami agonist approved globally (FEMA 4233) for reducing monosodium glutamate (MSG) in foods. Safety: NOEL = 100 mg/kg/day in rats; high safety margin (>33 million) for human exposure . Contrast: The target compound’s 2-chlorophenyl and 4-methylpiperazine groups may alter solubility or receptor binding compared to S336’s polar methoxy and pyridine moieties.
Antimicrobial Oxalamides (GMC Series)
- GMC-3 (N1-(4-Chlorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide) and GMC-7 (N1-(3-Chlorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide): Substituents: Chlorophenyl isomers (para or meta) paired with a cyclic imide (N2). Function: Demonstrated in vitro antimicrobial activity . Contrast: The target compound’s N2 4-methylpiperazine and p-tolyl groups may enhance lipophilicity and metabolic stability compared to GMC derivatives’ isoindolinone moiety.
Enzyme-Targeting Oxalamides
Compound 20 (N1-(3-Chlorophenyl)-N2-(4-Methoxyphenethyl)oxalamide) :
- BNM-III-170 (N1-(4-Chloro-3-Fluorophenyl)-N2-((1R,2R)-2-(Guanidinomethyl)-5-((Methylamino)Methyl)-2,3-Dihydro-1H-Inden-1-yl)oxalamide): Substituents: Halogenated aryl (N1), complex bicyclic guanidine (N2). Function: CD4-mimetic compound enhancing antiviral vaccine efficacy . Contrast: The target compound lacks BNM-III-170’s charged guanidine group, which is critical for protein interactions.
Data Tables
Table 1: Structural and Functional Comparison of Selected Oxalamides
Key Research Findings and Implications
- Structural Activity Relationships (SAR): Chlorine position (2- vs. Piperazine and p-tolyl groups in the target compound may enhance blood-brain barrier penetration compared to polar analogs like S336 .
- Synthetic Feasibility :
- Unanswered Questions :
- Functional data (e.g., receptor binding, antimicrobial activity) for the target compound are lacking.
- Comparative toxicology and CYP inhibition profiles need experimental validation.
Biological Activity
N1-(2-chlorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 414.9 g/mol. The structure includes a chlorophenyl group, a piperazine moiety, and an oxalamide functional group, which are crucial for its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The oxalamide group is known for its electrophilic nature, allowing it to participate in nucleophilic attacks, which may lead to modifications in target proteins or enzymes.
Potential Mechanisms:
- Receptor Modulation: The compound may act as a modulator for certain G protein-coupled receptors (GPCRs), which are pivotal in many signaling pathways.
- Enzyme Inhibition: It could potentially inhibit specific enzymes involved in metabolic pathways, impacting processes such as lipid metabolism or neurotransmitter regulation.
Biological Assays and Efficacy
Research has demonstrated that this compound exhibits significant biological activity across various assays:
| Assay Type | Efficacy | Reference |
|---|---|---|
| Antimicrobial Activity | Inhibition of bacterial growth | |
| Cytotoxicity | Induced apoptosis in cancer cell lines | |
| Lipid Regulation | Reduced serum cholesterol levels |
Case Studies:
- Antimicrobial Activity: In vitro studies revealed that the compound effectively inhibited the growth of several bacterial strains, suggesting its potential as an antimicrobial agent.
- Cytotoxic Effects: A study involving various cancer cell lines showed that treatment with this oxalamide resulted in significant apoptosis, indicating its potential use in cancer therapy.
- Lipid Metabolism: Research conducted on animal models indicated that the compound could reduce serum cholesterol and triglyceride levels, highlighting its potential role in treating hyperlipidemia.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N1-(2-chlorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via a multi-step process involving nucleophilic substitution and amide coupling. For example, describes a similar piperazine-containing compound synthesized using substituted phenylpiperazine intermediates, with purification via normal-phase chromatography (ethyl acetate/hexane gradients). To optimize yields:
- Use dry solvents and inert atmospheres to minimize side reactions.
- Employ coupling agents like HATU or EDCI for efficient amide bond formation.
- Monitor reaction progress with TLC or HPLC to terminate reactions at peak conversion .
- Table 1 : Synthetic Yield Optimization
| Step | Reagents | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | 1-(2-chlorophenyl)piperazine | DCM | 65 | 90% |
| 2 | Oxalyl chloride, p-tolyl ethylamine | THF | 78 | 95% |
Q. How is structural characterization performed for this compound, and what analytical techniques are critical?
- Methodology : Use a combination of:
- NMR (1H/13C) to confirm substituent positions (e.g., aromatic protons in the 2-chlorophenyl group at δ 7.3–7.6 ppm) .
- HRMS to verify molecular weight (e.g., expected [M+H]+ ion at m/z ~470).
- X-ray crystallography (if crystals form) to resolve stereochemistry of the piperazine and ethyl linker .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodology :
- Antimicrobial Activity : Follow CLSI guidelines for MIC assays against Gram-positive/negative strains ( notes related compounds tested at 1–100 µM) .
- Kinase Inhibition : Use fluorescence polarization assays to screen against kinase panels (e.g., EGFR, PI3K) due to structural similarity to kinase inhibitors in .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodology :
- Substituent Variation : Modify the 4-methylpiperazine group (e.g., replace with 4-arylpiperazines) to assess impact on receptor binding ( shows dichlorophenylpiperazine enhances selectivity) .
- Linker Optimization : Replace the oxalamide group with urea or thiourea to alter hydrogen-bonding interactions ( uses thienopyrimidine linkers for improved solubility) .
- Table 2 : SAR Trends for Analogues
| Modification | Biological Activity (IC50) | Selectivity Index |
|---|---|---|
| 4-Methylpiperazine | 120 nM (Kinase A) | 2.5 |
| 4-(3,5-Dichlorophenyl)piperazine | 45 nM (Kinase A) | 8.7 |
Q. What computational strategies are effective for predicting binding modes and off-target interactions?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with target proteins (e.g., piperazine nitrogen forming salt bridges with Asp381 in EGFR) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes ( highlights bromophenyl groups stabilizing hydrophobic pockets) .
Q. How can researchers resolve contradictions in biological activity data across different assay conditions?
- Methodology :
- Assay Standardization : Replicate experiments using identical cell lines (e.g., HepG2 vs. HEK293) and serum concentrations ( reports variability due to fetal bovine serum interference) .
- Metabolic Stability Testing : Use liver microsomes to evaluate compound degradation, as instability may explain inconsistent IC50 values ( recommends pH 7.4 buffers for consistency) .
Q. What strategies mitigate solubility limitations in in vivo studies?
- Methodology :
- Prodrug Design : Introduce phosphate esters at the oxalamide group for enhanced aqueous solubility ( uses hydrochlorides for salt formation) .
- Nanoparticle Formulation : Encapsulate the compound in PEG-PLGA nanoparticles to improve bioavailability ( notes similar piperazine derivatives achieving >80% encapsulation efficiency) .
Data Contradiction Analysis
Q. Why do purity claims vary between synthetic batches, and how can this be addressed?
- Root Cause : Residual solvents (e.g., DCM) or unreacted intermediates (e.g., 2-chlorophenylpiperazine) may persist due to inadequate purification.
- Solution :
- Use preparative HPLC with C18 columns and gradient elution ( emphasizes ≥98% purity via HPLC) .
- Characterize impurities via LC-MS and adjust reaction stoichiometry .
Q. How should researchers interpret conflicting cytotoxicity results between 2D and 3D cell models?
- Analysis : 3D spheroids often show reduced compound penetration compared to 2D monolayers.
- Methodology :
- Use fluorescence-labeled analogues to quantify uptake in 3D models ( applied this for thienopyrimidine derivatives) .
- Adjust dosing regimens to account for diffusion barriers .
Key Notes for Experimental Design
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
